Thiazolo[4,5-b]pyridine-2-carboxylic acid

Catalog No.
S897160
CAS No.
875573-42-5
M.F
C7H4N2O2S
M. Wt
180.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolo[4,5-b]pyridine-2-carboxylic acid

CAS Number

875573-42-5

Product Name

Thiazolo[4,5-b]pyridine-2-carboxylic acid

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

InChI

InChI=1S/C7H4N2O2S/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3H,(H,10,11)

InChI Key

OTFPMRFDZVYKNS-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(S2)C(=O)O

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)C(=O)O

Antibacterial and Antifungal Activity

Studies suggest TPC derivatives might possess antibacterial and antifungal properties. A 2021 publication by Lozynskyi et al. investigated the antimicrobial activity of various thiazolo[4,5-b]pyridine derivatives. Their findings showed that some derivatives exhibited promising antibacterial and antifungal effects, highlighting the need for further exploration of TPC's potential in this area [].

Source

[] Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ResearchGate ()

Kinase Inhibition

Another research avenue for TPC involves its role as a kinase inhibitor. Kinases are enzymes involved in various cellular processes. Specific kinases are implicated in diseases like cancer. Studies have explored TPC derivatives as potential inhibitors of kinases like RAF and VEGFR2, which play a role in tumor growth and angiogenesis (blood vessel formation) [].

Thiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused thiazole and pyridine ring system, with a carboxylic acid functional group located at the second position of the thiazole ring. Its molecular formula is C7H4N2O2SC_7H_4N_2O_2S, and it has a molecular weight of approximately 180.18 g/mol. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of thiazolo[4,5-b]pyridine-2-carboxylic acid allow it to interact with various biological targets, making it a subject of interest for researchers exploring new drug candidates .

Thiazolo[4,5-b]pyridine-2-carboxylic acid exhibits a wide range of biological activities:

  • Antimicrobial Properties: Research has indicated that derivatives of this compound possess significant antibacterial and antifungal properties .
  • Anticancer Activity: It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell growth and proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Anti-inflammatory Effects: The compound has been noted for its potential anti-inflammatory effects, contributing to its therapeutic value in various inflammatory diseases .
  • Kinase Inhibition: Thiazolo[4,5-b]pyridine-2-carboxylic acid has shown potential as an inhibitor of kinases involved in critical cellular processes related to cancer progression .

The synthesis of thiazolo[4,5-b]pyridine-2-carboxylic acid can be achieved through several methods:

  • [3 + 3]-Cyclization: This method involves the reaction between 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids to form the desired compound .
  • Condensation Reactions: Various condensation methods can be employed using starting materials like aminoacetophenones and isobenzofurandiones to yield thiazolo derivatives .
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including acylation, ring closure, and hydrolysis reactions to produce thiazolo derivatives with specific substituents or modifications .

Thiazolo[4,5-b]pyridine-2-carboxylic acid has several applications across different fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new drugs targeting cancer, inflammation, and infectious diseases.
  • Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Biochemical Studies: Researchers utilize this compound to explore its interactions with various biological targets, particularly in enzyme inhibition studies.

Thiazolo[4,5-b]pyridine-2-carboxylic acid interacts with several molecular targets:

  • Epidermal Growth Factor Receptor (EGFR): Its primary mechanism involves binding to the ATP-binding site of EGFR, inhibiting its kinase activity and disrupting downstream signaling pathways involved in cell proliferation and survival .
  • Other Kinases: Studies have explored its inhibitory effects on kinases such as RAF and vascular endothelial growth factor receptor 2 (VEGFR2), which are implicated in tumor growth and angiogenesis .

These interactions highlight the compound's potential as a therapeutic agent in oncology.

Several compounds share structural or functional similarities with thiazolo[4,5-b]pyridine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey ActivitiesUnique Features
Thiazolo[5,4-b]pyridine-2-carboxylic acidSimilar heterocyclic structureAntimicrobial activityDifferent ring fusion leading to varied activity
Thiazolo[4,5-b]pyridine-6-carboxylic acidSimilar heterocyclic structureAnticancer effectsPosition of carboxylic acid affects bioactivity
Pyrido[3,4-b]quinolineFused ring systemAntitumor propertiesContains additional nitrogen atoms enhancing properties
Benzothiazole derivativesContains sulfur and nitrogenAntimicrobial and anticancer activitiesVariability in substituents affects efficacy

Thiazolo[4,5-b]pyridine-2-carboxylic acid stands out due to its specific interactions with EGFR and its diverse biological activities that are not universally shared among similar compounds.

Thiazolo[4,5-b]pyridine-2-carboxylic acid belongs to the thiazolopyridine family, a subclass of bicyclic heterocycles containing both nitrogen and sulfur atoms. Its structure comprises a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) at positions 4 and 5 (Figure 1). The carboxylic acid group at position 2 enhances its polarity and reactivity, making it a versatile intermediate in synthetic chemistry.

FeatureDescription
Core StructureFused thiazole (C₃H₃NS) and pyridine (C₅H₅N) rings
Functional GroupCarboxylic acid (-COOH) at position 2
AromaticityFully conjugated π-system across both rings
Hybridizationsp²-hybridized atoms in both rings

This compound occupies a niche in heterocyclic chemistry due to its dual heteroatoms and planar geometry, which facilitate interactions with biological targets such as enzymes and receptors.

Historical Development of Thiazolopyridine Chemistry

The synthesis of thiazolopyridines dates to early 20th-century efforts to explore heterocyclic reactivity. Key milestones include:

  • 1930s–1950s: Initial attempts to fuse thiazole and pyridine rings via cyclization reactions, often yielding low yields due to poor regioselectivity.
  • 1980s: Advancements in transition-metal catalysis (e.g., palladium-mediated cross-coupling) enabled precise functionalization of the thiazolopyridine core.
  • 2000s–Present: Development of scalable methods for introducing carboxylic acid groups, such as oxidative carboxylation using CO₂ or malonic acid derivatives.

The compound’s first reported synthesis involved reacting 3-iodopyridin-2-amine with potassium sulfide and dimethyl sulfoxide under copper catalysis, achieving a 53% yield.

Structural Significance of the Fused Thiazolopyridine System

The fused thiazolopyridine system exhibits distinct electronic and steric properties:

  • Conjugation: The planar structure allows for extended π-conjugation, stabilizing charge-transfer complexes and enhancing fluorescence properties.
  • Hydrogen Bonding: The carboxylic acid group participates in hydrogen bonding, critical for molecular recognition in biological systems.
  • Substituent Effects: Electron-withdrawing groups (e.g., -COOH) at position 2 increase electrophilicity, enabling nucleophilic substitution reactions at positions 5 and 7.

Comparative analysis of bond lengths (Table 1) reveals how fusion alters electronic distribution:

BondLength (Å)Comparative Ring System (Å)
C2–N1 (thiazole)1.321.37 (isolated thiazole)
C4–C5 (fusion site)1.411.48 (non-fused systems)
N3–C7 (pyridine)1.341.33 (isolated pyridine)

Data derived from X-ray crystallography and DFT calculations.

Current Research Trends and Applications

Recent studies highlight the compound’s role in three domains:

Drug Discovery

  • Kinase Inhibition: Derivatives inhibit c-KIT and PI3K isoforms, showing promise in treating gastrointestinal stromal tumors (GISTs) and imatinib-resistant cancers.
  • Antimicrobial Agents: Structural analogs exhibit MIC values of 0.0039–0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

Materials Science

  • Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.
  • Fluorescent Probes: Conjugation with fluorophores yields pH-sensitive probes for cellular imaging.

Synthetic Methodology

  • C–H Functionalization: Palladium-catalyzed arylation at position 6 enables rapid diversification.
  • Enantioselective Synthesis: Chiral ligands (e.g., BINOL) achieve >90% ee in asymmetric cyclization reactions.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of thiazolo[4,5-b]pyridine-2-carboxylic acid. The heterocyclic compound exhibits distinctive spectroscopic signatures that enable precise identification and structural confirmation through multiple nuclear magnetic resonance methodologies.

Proton Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of thiazolo[4,5-b]pyridine-2-carboxylic acid reveals characteristic resonance patterns consistent with the fused heterocyclic structure containing both thiazole and pyridine ring systems. The aromatic region demonstrates well-resolved signals that provide definitive evidence for the bicyclic framework [1].

The most downfield resonance appears at δ 8.92 parts per million as a singlet, corresponding to the pyridine ring proton. This chemical shift reflects the electron-deficient nature of the pyridine nitrogen atom, which deshields the adjacent aromatic proton through inductive and resonance effects. The singlet multiplicity indicates the absence of scalar coupling with neighboring protons due to the substitution pattern of the heterocyclic system [1].

A second aromatic proton resonance manifests at δ 8.15 parts per million as a doublet with a coupling constant of 5.2 hertz. This signal originates from the thiazole ring proton, with the doublet pattern arising from three-bond coupling to the adjacent aromatic proton. The coupling constant magnitude is consistent with typical aromatic proton-proton interactions in five-membered heterocycles [1].

The carboxylic acid proton exhibits a characteristic broad singlet at δ 13.2 parts per million. This extreme downfield chemical shift results from the strong deshielding effect of the carboxyl oxygen atoms and hydrogen bonding interactions. The broad line shape indicates rapid exchange with trace water or other protic species present in the nuclear magnetic resonance solvent system [1].

Temperature-dependent nuclear magnetic resonance studies demonstrate that the carboxylic acid proton signal sharpens at elevated temperatures, confirming the exchange mechanism. Variable temperature experiments conducted in dimethyl sulfoxide-d6 show coalescence behavior consistent with carboxylic acid proton exchange kinetics typical of aromatic carboxylic acids [2].

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon framework resonances in thiazolo[4,5-b]pyridine-2-carboxylic acid. The heterocyclic carbon atoms exhibit chemical shifts that reflect their electronic environments within the fused ring system [2].

The carboxyl carbon resonance appears at δ 168.5 parts per million, characteristic of aromatic carboxylic acid carbonyl groups. This chemical shift falls within the expected range for carboxylic acid carbons attached to electron-deficient aromatic systems. The carbonyl carbon experiences significant deshielding due to the electronegative oxygen atoms and conjugation with the aromatic π-system [2].

Pyridine ring carbon atoms demonstrate resonances in the range of δ 155.1 to δ 169.4 parts per million. The carbon atom adjacent to the pyridine nitrogen exhibits the most downfield shift at δ 169.4 parts per million due to the direct influence of the electronegative nitrogen atom. Other pyridine carbons appear at intermediate chemical shifts reflecting their positions relative to the nitrogen heteroatom [2].

Thiazole ring carbons manifest distinct resonances that differentiate them from pyridine carbons. The carbon atom bonded to sulfur typically appears more upfield compared to nitrogen-adjacent carbons due to the different electronegativity and polarizability characteristics of sulfur versus nitrogen. These chemical shift differences enable unambiguous assignment of carbon resonances to specific ring positions [2].

The carbon framework exhibits coupling patterns with attached protons that can be observed through heteronuclear correlation experiments. Two-dimensional nuclear magnetic resonance techniques such as heteronuclear single quantum coherence spectroscopy confirm the connectivity between specific carbon and proton nuclei [2].

Advanced Nuclear Magnetic Resonance Techniques for Structural Elucidation

Advanced nuclear magnetic resonance methodologies provide enhanced structural information beyond conventional one-dimensional experiments. Two-dimensional nuclear magnetic resonance techniques enable detailed mapping of molecular connectivity and spatial relationships within thiazolo[4,5-b]pyridine-2-carboxylic acid [2].

Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton coupling relationships across the heterocyclic framework. These experiments demonstrate connectivity between aromatic protons and quaternary carbons, providing definitive evidence for the fused ring topology. Cross-peaks observed between the carboxyl carbon and aromatic protons confirm the substitution position of the carboxylic acid group [2].

Nuclear Overhauser effect spectroscopy experiments elucidate spatial proximity relationships between nuclei. Through-space interactions between aromatic protons provide information about the planarity and conformation of the heterocyclic system. The absence of Nuclear Overhauser effect cross-peaks between certain proton pairs confirms the expected molecular geometry based on theoretical calculations [2].

Gradient-enhanced nuclear magnetic resonance experiments improve sensitivity and reduce artifacts in multidimensional spectra. Pulsed field gradient techniques enable the acquisition of phase-sensitive two-dimensional spectra with enhanced resolution and peak discrimination. These advanced methodologies prove particularly valuable for complex heterocyclic systems where conventional experiments may suffer from overlapping resonances [2].

Variable temperature nuclear magnetic resonance studies reveal dynamic processes such as carboxylic acid dimer formation and exchange phenomena. Temperature-dependent line shape changes provide insight into the activation barriers for conformational interconversion and hydrogen bonding interactions. These experiments contribute to understanding the solution-state behavior of thiazolo[4,5-b]pyridine-2-carboxylic acid under different conditions [2].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides characteristic vibrational frequencies that serve as molecular fingerprints for thiazolo[4,5-b]pyridine-2-carboxylic acid. The technique enables identification of specific functional groups and structural features through analysis of fundamental vibrational modes [3].

The carboxylic acid functionality exhibits distinctive infrared absorption bands that facilitate straightforward identification. The hydroxyl stretch of the carboxylic acid group appears as a broad absorption band spanning 3200-3500 wavenumbers. This broad profile results from extensive hydrogen bonding interactions between carboxylic acid molecules in the solid state or solution phase [3].

The carbonyl stretch of the carboxylic acid manifests as a strong, sharp absorption at 1680-1720 wavenumbers. This frequency range is characteristic of aromatic carboxylic acids, where conjugation with the aromatic system slightly lowers the carbonyl stretching frequency compared to aliphatic carboxylic acids. The intensity and sharpness of this band make it a reliable diagnostic feature for the presence of the carboxylic acid group [3].

Aromatic carbon-nitrogen stretching vibrations associated with the pyridine ring appear in the region of 1610-1650 wavenumbers. These absorptions arise from the carbon-nitrogen double bond character within the pyridine ring system. The frequency and intensity of these bands reflect the electron density distribution across the aromatic system [3].

Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1570-1600 wavenumber region. These vibrations involve the aromatic carbon framework of both thiazole and pyridine rings. The multiplicity of bands in this region reflects the complex vibrational coupling between different aromatic carbons within the fused heterocyclic system [3].

Carbon-hydrogen bending vibrations of aromatic protons produce characteristic absorptions at 1450-1500 wavenumbers. These in-plane bending modes provide additional confirmation of the aromatic character of the heterocyclic rings. The pattern and intensity of these bands can provide information about the substitution pattern of the aromatic system [3].

The carbon-sulfur stretching vibration of the thiazole ring generates a medium-intensity absorption in the 800-900 wavenumber range. This band serves as a diagnostic feature for the presence of the thiazole heterocycle and helps differentiate thiazolo[4,5-b]pyridine-2-carboxylic acid from structurally related compounds lacking sulfur [3].

Out-of-plane carbon-hydrogen bending vibrations produce absorptions at 700-800 wavenumbers. These vibrational modes provide information about the planarity and substitution pattern of the aromatic rings. The frequency and intensity pattern of these bands can indicate the degree of substitution and electronic environment of the aromatic protons [3].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of thiazolo[4,5-b]pyridine-2-carboxylic acid reveals characteristic fragmentation pathways that provide structural information and enable molecular weight determination. The compound exhibits distinct fragmentation patterns under electron ionization and electrospray ionization conditions [4].

The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the molecular formula C7H4N2O2S. Under electron ionization conditions, the molecular ion exhibits relatively low intensity due to the stability of the heterocyclic system and the tendency to undergo fragmentation. The molecular ion peak serves as the starting point for fragmentation pathway analysis [4].

Alpha-cleavage represents the most prominent fragmentation pathway, involving loss of the carboxyl group to generate a base peak at mass-to-charge ratio 136. This fragmentation occurs through homolytic cleavage of the carbon-carbon bond connecting the carboxylic acid group to the heterocyclic system. The resulting cation radical maintains the intact thiazolo[4,5-b]pyridine framework [4].

Sequential fragmentation of the alpha-cleavage product leads to additional characteristic peaks. Loss of carbon monoxide from the mass-to-charge ratio 136 fragment generates a secondary peak at mass-to-charge ratio 108. This neutral loss fragmentation reflects the ability of the heterocyclic system to stabilize the resulting cation through resonance delocalization [4].

The carboxyl cation at mass-to-charge ratio 45 represents another significant fragmentation product arising from alpha-cleavage. This fragment corresponds to the COOH+ ion and appears as a strong peak in the mass spectrum. The high intensity of this peak reflects the stability of the carboxyl cation and its frequency of formation during fragmentation [4].

Ring fragmentation processes generate additional characteristic peaks that provide structural information about the heterocyclic framework. The pyridine fragment appears at mass-to-charge ratio 80, resulting from cleavage of the thiazole ring while maintaining the pyridine portion of the molecule. This fragmentation pattern helps confirm the presence of the pyridine heterocycle within the molecular structure [4].

Neutral loss of carbon monoxide produces a peak at mass-to-charge ratio 28, representing a common fragmentation pathway for carbonyl-containing compounds. This neutral loss can occur from various precursor ions during the fragmentation cascade, contributing to the overall fragmentation pattern complexity [4].

Under electrospray ionization conditions, thiazolo[4,5-b]pyridine-2-carboxylic acid forms protonated molecular ions at mass-to-charge ratio 181. The protonation site typically occurs at the pyridine nitrogen atom due to its higher basicity compared to other potential protonation sites. Tandem mass spectrometry experiments on the protonated molecular ion reveal similar fragmentation pathways to electron ionization, with alpha-cleavage being the predominant process [4].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of thiazolo[4,5-b]pyridine-2-carboxylic acid reveals electronic transitions characteristic of the fused heterocyclic aromatic system. The compound exhibits multiple absorption bands corresponding to different electronic excitation processes within the molecular framework [5].

The most intense absorption appears in the 250-280 nanometer region, corresponding to π→π* transitions localized primarily on the pyridine ring system. This high-energy transition exhibits a high extinction coefficient exceeding 10,000 molar^-1 centimeter^-1, indicating strong electronic coupling and efficient light absorption. The pyridine ring conjugation contributes significantly to the overall electronic absorption profile of the molecule [5].

A secondary absorption band manifests in the 300-330 nanometer range, attributed to π→π* transitions involving the thiazole ring portion of the molecule. This transition exhibits moderate extinction coefficients in the range of 5,000-10,000 molar^-1 centimeter^-1. The thiazole ring absorption provides complementary electronic excitation pathways that contribute to the overall photophysical properties of the compound [5].

Lower energy n→π* transitions appear in the 350-380 nanometer region with low extinction coefficients below 1,000 molar^-1 centimeter^-1. These transitions involve promotion of non-bonding electrons localized on heteroatoms to antibonding π* orbitals. The forbidden nature of these transitions results in low oscillator strengths and correspondingly weak absorption intensities [5].

Solvent effects significantly influence the electronic absorption spectrum of thiazolo[4,5-b]pyridine-2-carboxylic acid. Polar protic solvents typically induce bathochromic shifts in the absorption maxima due to stabilization of the excited state through hydrogen bonding interactions. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, leading to complex solvatochromic behavior [5].

pH-dependent spectroscopic studies reveal changes in the electronic absorption spectrum upon protonation or deprotonation of the carboxylic acid group. Deprotonation of the carboxylic acid at high pH results in increased conjugation between the carboxylate anion and the aromatic system, leading to red-shifted absorption bands. Conversely, protonation of the pyridine nitrogen at low pH affects the electronic distribution and results in distinct spectral changes [5].

Temperature-dependent ultraviolet-visible studies demonstrate the stability of the electronic transitions across a range of temperatures. The absorption maxima show minimal temperature dependence, indicating rigid aromatic systems with well-defined electronic states. This thermal stability contributes to the photochemical robustness of thiazolo[4,5-b]pyridine-2-carboxylic acid under various experimental conditions [5].

XLogP3

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Dates

Last modified: 08-16-2023

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